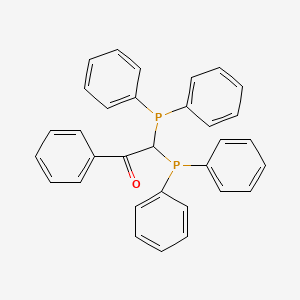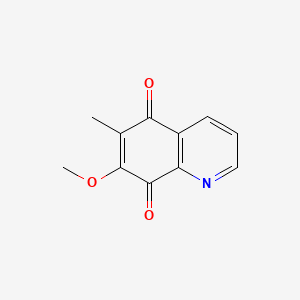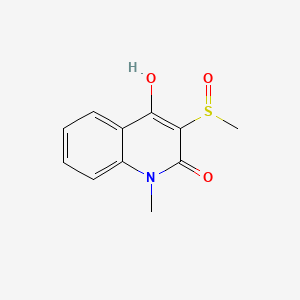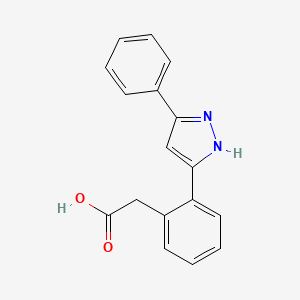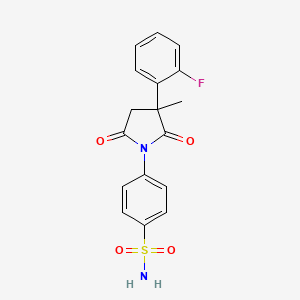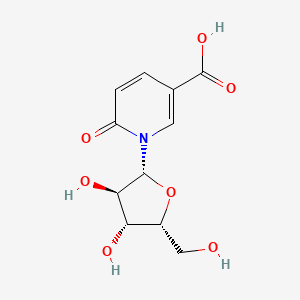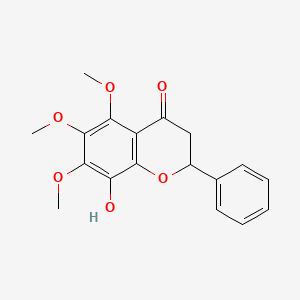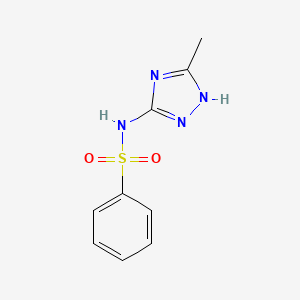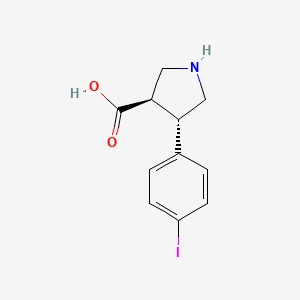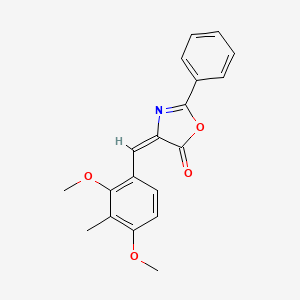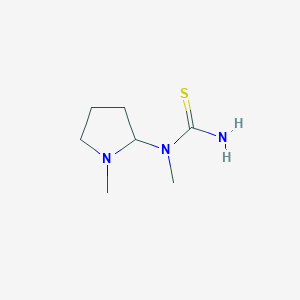
Dibenzofuran-2,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzofuran-2,8-diamine is an aromatic diamine compound derived from dibenzofuran Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
準備方法
Synthetic Routes and Reaction Conditions
Dibenzofuran-2,8-diamine can be synthesized through a multi-step process starting from dibenzofuran. One common method involves the nitration of dibenzofuran to form 2,8-dinitrodibenzofuran, which is then reduced to 2,8-diaminodibenzofuran using tin powder in acidic conditions . This method yields a high purity product through sublimation at 180°C under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and sublimation, is common in industrial settings to obtain the desired product.
化学反応の分析
Types of Reactions
Dibenzofuran-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin powder in acidic conditions is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, such as halogenated or nitrated compounds, which can further undergo reduction to form amino derivatives.
科学的研究の応用
Dibenzofuran-2,8-diamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides.
Materials Science: The compound is utilized in the development of advanced materials with high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active compounds and pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of dibenzofuran-2,8-diamine involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amino groups.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
Dibenzofuran-2,8-diamine is unique due to the presence of amino groups at the 2 and 8 positions, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar structures. This modification enhances its potential for polymerization and other chemical transformations, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
25295-66-3 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
dibenzofuran-2,8-diamine |
InChI |
InChI=1S/C12H10N2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H,13-14H2 |
InChIキー |
ITSSXHLMQLWFOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C3=C(O2)C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


